REACTION_CXSMILES
|
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].[Li]CCCC.[CH2:13]([C:17]1([C:21](OC)=[O:22])[CH2:20][CH2:19][CH2:18]1)[CH2:14][CH2:15][CH3:16]>C1COCC1>[CH2:13]([C:17]1([C:21](=[O:22])[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4])[CH2:20][CH2:19][CH2:18]1)[CH2:14][CH2:15][CH3:16]
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Name
|
|
Quantity
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1.46 g
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Type
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reactant
|
Smiles
|
CP(OC)(OC)=O
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Name
|
|
Quantity
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7.4 mL
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Type
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reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
methyl 1-butylcyclobutanecarboxylate
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Quantity
|
1 g
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Type
|
reactant
|
Smiles
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C(CCC)C1(CCC1)C(=O)OC
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Name
|
|
Quantity
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5 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Type
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CUSTOM
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Details
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The reaction was stirred for 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred for 30 minutes at −78° C.
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Duration
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30 min
|
Type
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CUSTOM
|
Details
|
to warn to room temperature
|
Type
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CUSTOM
|
Details
|
The reaction was quenched with 5% HCl
|
Type
|
EXTRACTION
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Details
|
extracted with CH2Cl2 (3×30 mL)
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Type
|
WASH
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Details
|
the combined organic phase was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
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Details
|
After concentration, flash chromatography (silica gel, 1:1 ethylacetate:hexanes)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1(CCC1)C(CP(OC)(OC)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |